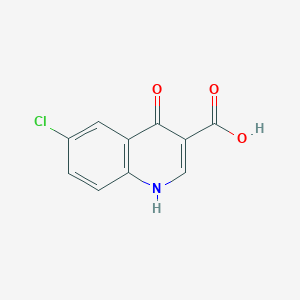

6-Chlor-4-hydroxychinolin-3-carbonsäure

Übersicht

Beschreibung

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 and a molecular weight of 223.61 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

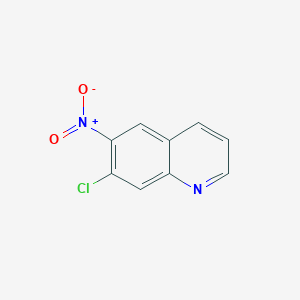

The synthesis of quinoline compounds, including “6-Chloro-4-hydroxyquinoline-3-carboxylic acid”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-hydroxyquinoline-3-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule isClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 . Chemical Reactions Analysis

Quinoline compounds, including “6-Chloro-4-hydroxyquinoline-3-carboxylic acid”, have been synthesized using various methods . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl to prepare quinoline-4-carboxylic acid .Physical And Chemical Properties Analysis

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a solid substance . Its molecular weight is 223.61 . The compound’s CAS Number is 35973-14-Wissenschaftliche Forschungsanwendungen

Analytische Chemie

Diese Verbindung wird in der analytischen Chemie als chromatographisches Reagenz verwendet. Sie hilft bei der Trennung und Identifizierung komplexer Gemische und spielt eine wichtige Rolle bei der Qualitätskontrolle pharmazeutischer Produkte .

Chemische Forschung

Als Reagenz in der chemischen Forschung wird 6-Chlor-4-hydroxychinolin-3-carbonsäure verwendet, um Reaktionsmechanismen zu untersuchen und neuartige Verbindungen mit potenziellen industriellen Anwendungen zu synthetisieren .

Pharmakologische Forschung

In der pharmakologischen Forschung ist diese Verbindung ein wichtiger Bestandteil der Entwicklung von Medikamenten mit neuroprotektiven Eigenschaften. Sie ist besonders nützlich bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen durch Modulation von Metall-Protein-Wechselwirkungen .

Krebsforschung

Die Fähigkeit der Verbindung, Metalle zu chelatieren, macht sie zu einem Kandidaten für die Entwicklung von Antikrebsmitteln. Sie kann Komplexe mit Metallen bilden, die für Krebszellen toxisch sind, wodurch deren Wachstum und Proliferation gehemmt werden .

Wirkmechanismus

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers, and its specific targets in the biological system are still under investigation .

Mode of Action

It is known that quinoline compounds, to which this compound belongs, interact with their targets through various mechanisms, often involving the formation of complexes .

Biochemical Pathways

Quinoline compounds are known to be involved in a wide range of biological activities and can affect multiple pathways

Pharmacokinetics

As a solid compound , its bioavailability would depend on factors such as solubility, stability, and the method of administration.

Result of Action

As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect its solubility and stability . Moreover, the compound’s interaction with its environment can influence its absorption and distribution within the body, thereby affecting its efficacy .

Eigenschaften

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXSMNKRFLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957399 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35973-14-9 | |

| Record name | 35973-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

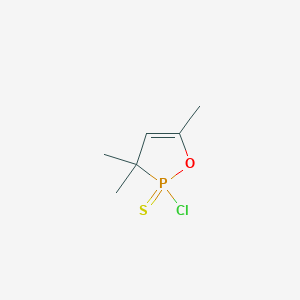

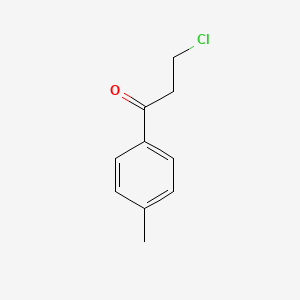

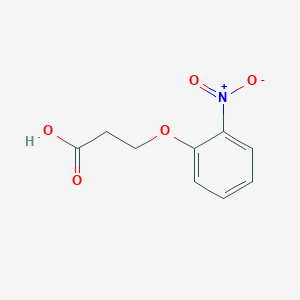

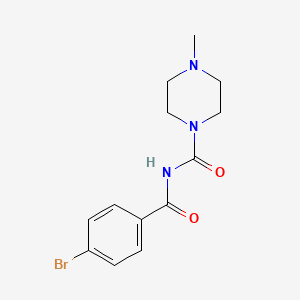

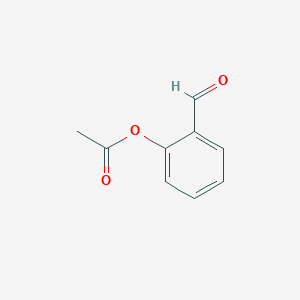

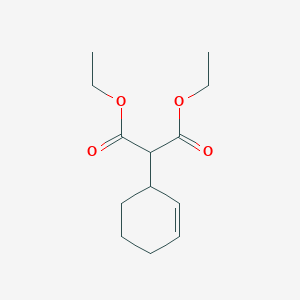

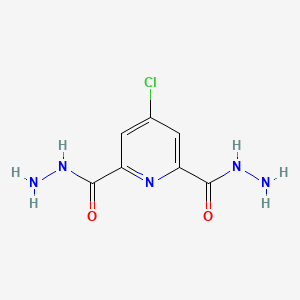

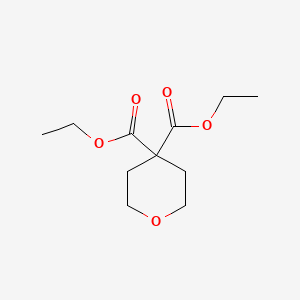

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.